molecular formula C4H11NO3S2 B086700 1-(Ethylamino)-2-sulfosulfanylethane CAS No. 1002-08-0

1-(Ethylamino)-2-sulfosulfanylethane

Cat. No.: B086700
CAS No.: 1002-08-0
M. Wt: 185.3 g/mol
InChI Key: ZVRYGOWMYYDRID-UHFFFAOYSA-N
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Description

1-(Ethylamino)-2-sulfosulfanylethane is a sulfur-containing organic compound characterized by an ethylamino group (-NHCH₂CH₃) and a sulfosulfanyl (-S-SO₃H or related) moiety. The ethylamino group may enhance solubility in polar solvents and influence interactions with biological targets.

Properties

CAS No.

1002-08-0

Molecular Formula

C4H11NO3S2

Molecular Weight

185.3 g/mol

IUPAC Name

1-(ethylamino)-2-sulfosulfanylethane

InChI

InChI=1S/C4H11NO3S2/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8)

InChI Key

ZVRYGOWMYYDRID-UHFFFAOYSA-N

SMILES

CCNCCSS(=O)(=O)O

Canonical SMILES

CCNCCSS(=O)(=O)O

Synonyms

Thiosulfuric acid hydrogen S-[2-(ethylamino)ethyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature alkylamino and sulfur-containing groups.
  • The thiosulfuric acid (-S-SO₃H) group in these analogs mirrors the sulfosulfanyl group in 1-(ethylamino)-2-sulfosulfanylethane .

Key Differences :

  • Substituent: The phenyl group in 2-(alkylamino)-1-phenylethane-1-thiosulfuric acids replaces the ethyl group in the target compound, reducing hydrophilicity.
  • Synthesis: Synthesized via sodium thiosulfate and ethanol, yielding ~70% purity after recrystallization . The target compound may require similar methods but with adjustments for the ethylamino group.
  • Applications: Demonstrated schistosomicidal activity due to sulfur reactivity . This compound’s biological activity remains uncharacterized but could differ due to the ethylamino group’s basicity.

Ethanamine, 2-(Methylsulfonyl)-, Hydrochloride (CAS 104458-24-4)

Structural Similarities :

  • Both compounds have an ethylamine backbone.
  • Sulfur is present in both, though as a sulfonyl (-SO₂-) group here versus sulfosulfanyl .

Key Differences :

  • Functional Group : The sulfonyl group is oxidized and less reactive than sulfosulfanyl, favoring stability over redox activity.
  • Synthesis : Prepared via methanesulfonylation of ethylamine derivatives, differing from the thiosulfate-based route for sulfosulfanyl analogs .

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural Similarities :

  • Contains a sulfonate (-SO₃⁻) group, analogous to the sulfosulfanyl group but without a sulfur-sulfur bond .

Key Differences :

  • Reactivity : The sulfonate group is ionized and inert, whereas sulfosulfanyl may participate in disulfide exchange or redox reactions.

Comparative Data Table

Property This compound 2-(Alkylamino)-1-phenylethane-1-thiosulfuric Acids 2-(Methylsulfonyl)ethylamine HCl Sodium 2-Methylprop-2-ene-1-sulphonate
Functional Group Sulfosulfanyl (-S-SO₃H) Thiosulfuric acid (-S-SO₃H) Sulfonyl (-SO₂-) Sulfonate (-SO₃⁻)
Backbone Ethane + ethylamino Phenylethane + alkylamino Ethane Propene
Reactivity High (redox-active) Moderate (schistosomicidal) Low (stable) Low (anionic)
Solubility Likely polar solvent-soluble Chloroform/ethanol-soluble Water-soluble (HCl salt) Highly water-soluble
Synthetic Yield Not reported ~70% Not reported Industrial-scale production

Research Implications and Gaps

  • Pharmacological Potential: this compound’s sulfosulfanyl group may enable applications in diseases involving oxidative stress, but this requires validation.
  • Synthetic Optimization : Methods from thiosulfate-based syntheses and sulfonylation routes could be combined for improved yields.
  • Stability Studies : The sulfosulfanyl group’s susceptibility to hydrolysis or oxidation needs characterization compared to sulfonates or sulfones.

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